Regorafenib

Catalog No.
S548094
CAS No.
755037-03-7
M.F
C21H15ClF4N4O3
M. Wt
482.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Regorafenib

CAS Number

755037-03-7

Product Name

Regorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Solubility

Insoluble

Synonyms

4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-n-methylpyridine-2-carboxamide, BAY 73-4506, BAY-73-4506, BAY73-4506, regorafenib, Stivarga

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Description

The exact mass of the compound Regorafenib is 482.07688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glioblastoma Treatment

Field: Neuro-Oncology

Method: In a study, three-dimensional glioblastoma organoids obtained from patients’ resected recurrent glioblastoma tumors were treated with Regorafenib. Drug responses were evaluated using NAD(P)H FLIM .

Results: The study found that 77% of tumors responded to Regorafenib treatment. The approach enabled a comprehensive longitudinal exploration of the molecular changes induced by treatment .

Hepatocellular Carcinoma Treatment

Field: Hepatology

Application: Regorafenib is used as a second-line treatment for advanced Hepatocellular Carcinoma (HCC) following the phase III RESORCE trial .

Method: In a real-world study, recurrent HCC patients were treated with Regorafenib. The drug’s efficacy was evaluated based on overall survival and time to progression .

Results: The study found that Regorafenib could effectively improve the prognosis of patients after first-line treatment failure .

Clinical Trials

Field: Clinical Oncology

Method: In the INTEGRATE II trial, Regorafenib was compared with placebo in a randomized, double-blind, placebo-controlled, multinational, phase III trial .

Results: The trial found that Regorafenib significantly prolonged overall survival, progression-free survival, and time to progression compared with placebo .

Gastrointestinal Stromal Tumors Treatment

Field: Gastroenterology

Application: Regorafenib has shown potential in the treatment of advanced Gastrointestinal Stromal Tumors (GISTs) after failure of imatinib and sunitinib .

Method: In a phase II clinical trial, patients with GISTs were treated with Regorafenib .

Results: The trial found that 79% of patients achieved clinical benefit with Regorafenib treatment .

Combined with Other Systemic Therapies

Field: Oncology

Application: Regorafenib has been combined with other systemic therapies for the treatment of various cancers .

Method: In several studies, Regorafenib was combined with other drugs like nivolumab or chemotherapy for the treatment of cancers .

Results: The studies found that the combination of Regorafenib with other therapies could be effective in impeding tumor progression and improving the prognosis of patients .

Colorectal Cancer Treatment

Field: Oncology

Application: Regorafenib has been used as a treatment option for patients with metastatic colorectal cancer (mCRC) previously exposed to 2 rounds of chemotherapy . It has also been combined with immune checkpoint inhibitors in patients with advanced or metastatic microsatellite stable colorectal cancer .

Method: In a retrospective multi-institutional trial, mCRC patients who progressed after 2 lines of chemotherapy were treated with either Regorafenib or 5-fluorouracil-based rechallenge treatment . In another study, patients with MSS metastatic adenocarcinoma of the colon or rectum received Regorafenib in combination with high/low-dose radiotherapy plus toripalimab .

Results: The trial found that higher disease control and overall survival rates were achieved with rechallenge treatment compared to Regorafenib . The combination of Regorafenib with high/low-dose radiotherapy plus toripalimab showed promising results .

Non-Small Cell Lung Cancer Treatment

Field: Pulmonology

Application: Regorafenib has demonstrated promising anti-tumor activity in lung squamous cell carcinoma (LSCC), a common type of non-small-cell lung cancer (NSCLC) . It has also been studied in combination with methotrexate in treating participants with metastatic non-squamous NSCLC with tumors that harbor a KRAS mutation .

Method: In a phase II trial, the efficacy of Regorafenib in combination with methotrexate was studied in participants with metastatic non-squamous NSCLC .

Results: The trial is ongoing, and the results are yet to be published .

Regorafenib is an orally administered small molecule that functions as a multi-kinase inhibitor, targeting various receptor tyrosine kinases involved in cancer progression, angiogenesis, and the tumor microenvironment. Its primary targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFR), and several RAF kinases, including BRAF. Developed by Bayer and marketed under the brand name Stivarga, Regorafenib received approval for clinical use in 2012 for metastatic colorectal cancer and advanced gastrointestinal stromal tumors after failure of prior therapies. Its indications were later expanded to include refractory hepatocellular carcinoma in 2017 .

Regorafenib's mechanism of action involves its interaction with several kinases. It primarily inhibits kinases belonging to the vascular endothelial growth factor receptor (VEGFR) and tyrosine kinase with immunoglobulin and EGF homology domains (TIE) families []. These kinases play a crucial role in promoting tumor growth by stimulating angiogenesis and tumor cell survival. By blocking these pathways, Regorafenib disrupts the blood supply to tumors and hinders their ability to grow and spread [].

The chemical formula of Regorafenib is C21H15ClF4N4O3C_{21}H_{15}ClF_{4}N_{4}O_{3}, with a molecular weight of approximately 482.82 g/mol. Regorafenib undergoes metabolism primarily through the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). These metabolites retain similar pharmacological activity to the parent compound .

Key Reactions:

  • Metabolism: Regorafenib is metabolized via CYP3A4, resulting in the formation of M-2 and M-5.
  • Excretion: Approximately 71% of a radiolabeled dose is excreted in feces, with 19% eliminated via urine .

Regorafenib exhibits significant anti-tumor activity through its inhibition of multiple kinases involved in tumor growth and angiogenesis. It effectively reduces the signaling pathways that promote tumor vascularization and proliferation, thus inhibiting tumor growth and metastasis. In preclinical studies, Regorafenib has demonstrated anti-angiogenic effects, particularly through dual inhibition of VEGFR2 and TIE2 tyrosine kinases .

Mechanism of Action:

  • Inhibition of Kinases: Targets multiple kinases including VEGFRs, PDGFRs, and RAF kinases.
  • Anti-Angiogenic Effects: Reduces blood supply to tumors by inhibiting angiogenesis.
  • Tumor Growth Inhibition: Shown to inhibit tumor growth in various xenograft models .

  • Formation of Key Intermediates: Initial reactions create key intermediates that will undergo further transformations.
  • Coupling Reactions: These intermediates are then coupled using various coupling agents to form the final product.
  • Purification: The crude product is purified through crystallization or chromatography techniques to obtain pure Regorafenib.

The detailed synthetic pathway is proprietary but generally follows standard organic synthesis methodologies for complex molecules .

Regorafenib is primarily used in oncology for treating various cancers:

  • Metastatic Colorectal Cancer: Approved for patients who have failed other treatments.
  • Gastrointestinal Stromal Tumors: Indicated for advanced cases after prior therapies.
  • Hepatocellular Carcinoma: Approved for patients who have not responded to other treatments.

Additionally, ongoing research is exploring its potential applications in other malignancies due to its broad-spectrum kinase inhibition profile .

Regorafenib has been studied for its interactions with various drugs due to its metabolism via CYP3A4. Significant interactions may occur with:

  • CYP3A4 Inhibitors/Inducers: Co-administration with strong inhibitors can increase Regorafenib levels, while inducers may decrease its efficacy.
  • Other Antineoplastic Agents: Studies indicate potential synergistic effects when combined with certain chemotherapeutics, enhancing therapeutic outcomes without significantly increasing toxicity .

Adverse reactions associated with Regorafenib include hand-foot skin reactions, hypertension, diarrhea, fatigue, and potential hepatotoxicity, necessitating careful monitoring during treatment .

Regorafenib shares similarities with several other multi-kinase inhibitors but has unique characteristics that set it apart. Some notable compounds include:

CompoundTarget KinasesUnique Features
SorafenibRAF kinases, VEGFRsFirst-generation multi-kinase inhibitor; less potent than Regorafenib against certain targets .
LenvatinibVEGFRs, FGFRsMore selective for VEGF signaling; used primarily for thyroid cancer .
CabozantinibMET, VEGFRsTargets MET receptor; effective against medullary thyroid cancer .

Uniqueness of Regorafenib:

Regorafenib's ability to inhibit a broader range of kinases related to both angiogenesis and oncogenesis provides it with a unique therapeutic profile compared to its analogs. Its dual action on both vascular endothelial growth factor receptors and platelet-derived growth factor receptors enhances its effectiveness in treating solid tumors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

482.0768807 g/mol

Monoisotopic Mass

482.0768807 g/mol

Heavy Atom Count

33

Appearance

Off-white to light pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24T2A1DOYB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Regorafenib is indicated for the treatment of patients with metastatic colorectal cancer (CRC) who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if KRAS wild type, an anti-EGFR therapy. Regorafenib is also indicated for the treatment of patients with locally advanced, unresectable or metastatic gastrointestinal stromal tumour (GIST) who have been previously treated with imatinib mesylate and sunitinib malate. Regorafenib is also indicated for the treatment of patients with hepatocellular carcinoma (HCC) previously treated with sorafenib.
FDA Label
Stivarga is indicated as monotherapy for the treatment of adult patients with: metastatic colorectal cancer (CRC) who have been previously treated with, or are not considered candidates for, available therapies - these include fluoropyrimidine-based chemotherapy, an anti-VEGF therapy and an anti-EGFR therapy; unresectable or metastatic gastrointestinal stromal tumors (GIST) who progressed on or are intolerant to prior treatment with imatinib and sunitinib; hepatocellular carcinoma (HCC) who have been previously treated with sorafenib.
Treatment of all conditions contained in the category of malignant neoplasms (except haematopoietic and lymphoid tissue)

Livertox Summary

Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Regorafenib
US Brand Name(s): Stivarga
FDA Approval: Yes
Regorafenib is approved to treat: Colorectal cancer that has metastasized (spread to other parts of the body). It is used in patients who have not gotten better with other treatments.
Gastrointestinal stromal tumor that is locally advanced , cannot be removed by surgery , or has metastasized (spread to other parts of the body). It is used in patients whose disease has not gotten better with imatinib mesylate and sunitinib malate.
Hepatocellular carcinoma (a type of liver cancer ). It is used in patients who have already been treated with sorafenib.
Regorafenib is also being studied in the treatment of other types of cancer.

Pharmacology

Regorafenib is an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling.

ATC Code

L01XE21
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE21 - Regorafeni

Mechanism of Action

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

656820-32-5

Absorption Distribution and Excretion

Cmax = 2.5 μg/mL; Tmax = 4 hours; AUC = 70.4 μg*h/mL; Cmax, steady-state = 3.9 μg/mL; AUC, steady-state = 58.3 μg*h/mL; The mean relative bioavailability of tablets compared to an oral solution is 69% to 83%.
Approximately 71% of a radiolabeled dose was excreted in feces (47% as parent compound, 24% as metabolites) and 19% of the dose was excreted in urine (17% as glucuronides) within 12 days after administration of a radiolabeled oral solution at a dose of 120 mg.
Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval.

Metabolism Metabolites

Regorafenib is metabolized by CYP3A4 and UGT1A9. The main circulating metabolites of regorafenib measured at steady-state in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib. M-2 and M-5 are highly protein bound (99.8% and 99.95%, respectively). Regorafenib is an inhibitor of P-glycoprotein, while its active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) are substrates of P-glycoprotein.

Wikipedia

Regorafenib
Chloral_betaine

Biological Half Life

Regorafenib, 160 mg oral dose = 28 hours (14 - 58 hours); M2 metabolite, 160 mg oral dose = 25 hours (14-32 hours); M5 metabolite, 160 mg oral dose = 51 hours (32-72 hours);

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Bayer Announces New Data on Oncology Portfolio To Be Presented at the ECCO-ESMO Congress 2009". Retrieved 2009-09-19.

"Phase III Trial of Regorafenib in Metastatic Colorectal Cancer Meets Primary Endpoint of Improving Overall Survival". Archived from the original on 2012-01-19. Retrieved 2011-10-26.

"FDA approves new treatment for advanced colorectal cancer". 27 Sep 2012.

"Cancer fund reprieve for just one drug, Regorafenib". BBC. 22 May 2015. Retrieved 7 June 2015.

"FDA approves Stivarga for advanced gastrointestinal stromal tumors". 25 Feb 2013.

"Life extending treatment for patients with advanced liver cancer recommended by NICE". November 29, 2018.

CONSIGN, CONCUR Confirm Efficacy of Regorafenib in mCRC. 2015

"FDA Prescribing Information" (PDF). 27 Sep 2012.

Zhang G, Kodani S, Hammock BD (January 2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer". Progress in Lipid Research. 53: 108–23. doi:10.1016/j.plipres.2013.11.003. PMC 3914417. PMID 24345640.

Hwang SH, Wecksler AT, Zhang G, Morisseau C, Nguyen LV, Fu SH, Hammock BD (July 2013). "Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors". Bioorganic & Medicinal Chemistry Letters. 23 (13): 3732–7. doi:10.1016/j.bmcl.2013.05.011. PMC 3744640. PMID 23726028.

Kim J, Ulu A, Wan D, Yang J, Hammock BD, Weiss RH (May 2016). "Addition of DHA Synergistically Enhances the Efficacy of Regorafenib for Kidney Cancer Therapy". Molecular Cancer Therapeutics. 15 (5): 890–8. doi:10.1158/1535-7163.MCT-15-0847. PMC 4873345. PMID 26921392.

Explore Compound Types